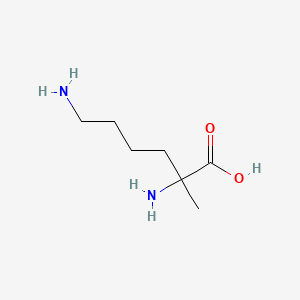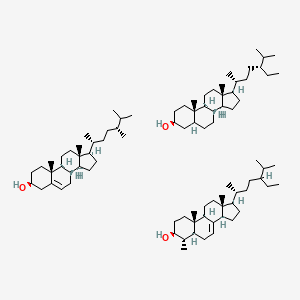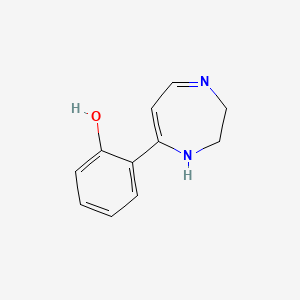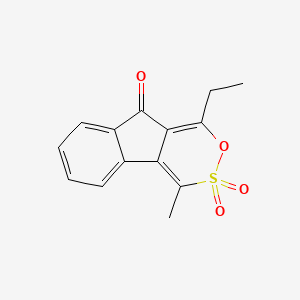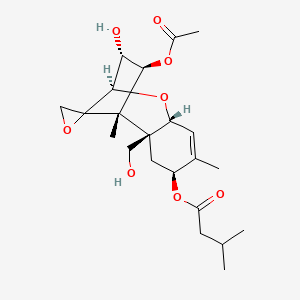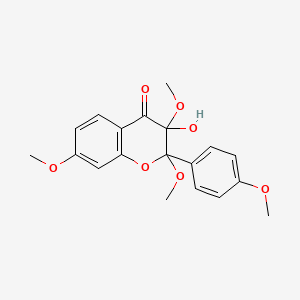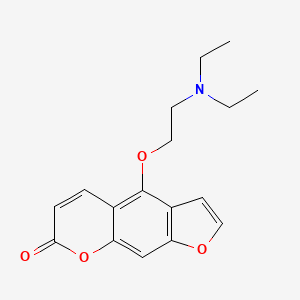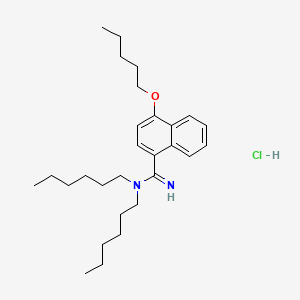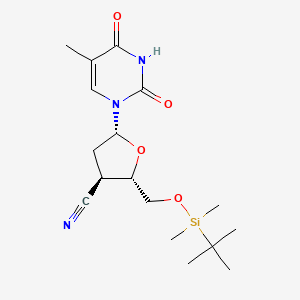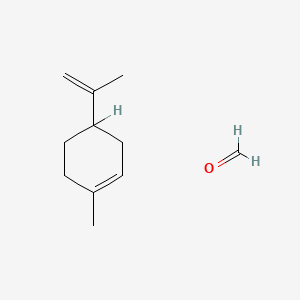
Einecs 272-482-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 272-482-2, also known as Cyanex 272, is a widely used organophosphorus compound. It is primarily utilized as an extractant in hydrometallurgical processes, particularly for the separation and purification of metals. This compound is known for its high selectivity and efficiency in extracting specific metal ions from aqueous solutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyanex 272 is typically synthesized through the esterification of phosphinic acid with 2-ethylhexanol. The reaction is carried out under controlled conditions, often involving the use of catalysts to enhance the reaction rate and yield. The general reaction can be represented as follows:
Phosphinic acid+2-ethylhexanol→Cyanex 272+Water
Industrial Production Methods
In industrial settings, the production of Cyanex 272 involves large-scale esterification processes. The reaction is conducted in reactors equipped with efficient mixing and temperature control systems to ensure optimal reaction conditions. The product is then purified through distillation or other separation techniques to obtain high-purity Cyanex 272.
Analyse Chemischer Reaktionen
Types of Reactions
Cyanex 272 undergoes various chemical reactions, including:
Oxidation: Cyanex 272 can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: Cyanex 272 can participate in substitution reactions, where the alkyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphinic acid esters.
Wissenschaftliche Forschungsanwendungen
Cyanex 272 has a wide range of applications in scientific research, including:
Chemistry: Used as an extractant in solvent extraction processes for the separation and purification of metals.
Biology: Employed in the extraction of metal ions from biological samples for analytical purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with metal ions.
Industry: Widely used in hydrometallurgical processes for the extraction and purification of metals such as cobalt, nickel, and zinc.
Wirkmechanismus
Cyanex 272 exerts its effects through the formation of complexes with metal ions. The phosphinic acid group in Cyanex 272 coordinates with metal ions, forming stable complexes that can be extracted from aqueous solutions. The mechanism involves the transfer of metal ions from the aqueous phase to the organic phase, facilitated by the high affinity of Cyanex 272 for specific metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanex 301: Another organophosphorus extractant with similar applications but different selectivity for metal ions.
Cyanex 923: Used for the extraction of rare earth elements and has a different chemical structure compared to Cyanex 272.
D2EHPA (Di-2-ethylhexyl phosphoric acid): A widely used extractant with similar applications but different chemical properties.
Uniqueness of Cyanex 272
Cyanex 272 is unique due to its high selectivity for certain metal ions, particularly cobalt and nickel. Its ability to form stable complexes with these metal ions makes it highly efficient in hydrometallurgical processes. Additionally, Cyanex 272 has a relatively low toxicity compared to other extractants, making it a safer option for industrial applications.
Eigenschaften
CAS-Nummer |
68855-37-8 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
formaldehyde;1-methyl-4-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H16.CH2O/c1-8(2)10-6-4-9(3)5-7-10;1-2/h4,10H,1,5-7H2,2-3H3;1H2 |
InChI-Schlüssel |
JXTFVYUUZSUYPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1)C(=C)C.C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


